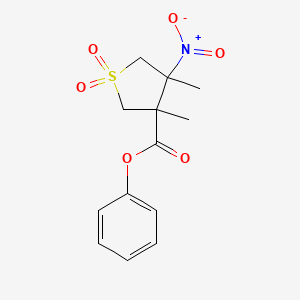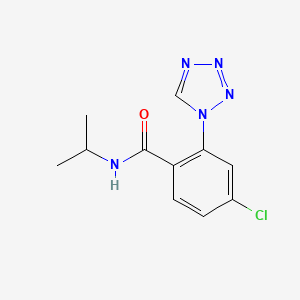
phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide, also known as sulthiame, is a chemical compound that has been used as an anticonvulsant drug for the treatment of epilepsy. Sulthiame is a member of the sulfonamide family of drugs and is structurally similar to other anticonvulsants such as acetazolamide and sulthiame.
Mecanismo De Acción
The exact mechanism of action of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the brain. Sulthiame may also act by enhancing the activity of GABA, an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Biochemical and Physiological Effects:
Sulthiame has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the activity of excitatory neurotransmitters such as glutamate and to increase the activity of inhibitory neurotransmitters such as GABA. Sulthiame has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulthiame has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its anticonvulsant properties. Sulthiame is also relatively easy to synthesize and can be obtained in pure form. However, there are also limitations to the use of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide in lab experiments. It has a relatively narrow therapeutic window and can cause side effects such as dizziness, nausea, and fatigue. In addition, this compound may interact with other drugs and can cause drug-drug interactions.
Direcciones Futuras
There are a number of future directions for research on phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. One area of research is the development of new derivatives of this compound that may have improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of this compound in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of this compound and its interactions with other drugs.
Métodos De Síntesis
Sulthiame can be synthesized by reacting 3,4-dimethyl-4-nitro-3-thiophenecarboxylic acid with phenyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide. The synthesis of this compound is a complex process and requires careful control of reaction conditions to obtain a pure product.
Aplicaciones Científicas De Investigación
Sulthiame has been extensively studied for its anticonvulsant properties and has been shown to be effective in the treatment of epilepsy. In addition to its use as an anticonvulsant, phenyl 3,4-dimethyl-4-nitrotetrahydro-3-thiophenecarboxylate 1,1-dioxide has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Sulthiame has been shown to have neuroprotective effects and may help to prevent neuronal damage caused by oxidative stress.
Propiedades
IUPAC Name |
phenyl 3,4-dimethyl-4-nitro-1,1-dioxothiolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-12(11(15)20-10-6-4-3-5-7-10)8-21(18,19)9-13(12,2)14(16)17/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSGFCYSJDXKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)CC1(C)[N+](=O)[O-])C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)

methanol](/img/structure/B5207296.png)
![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)
![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)
